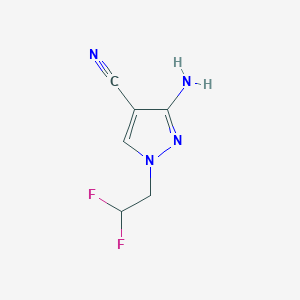

3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

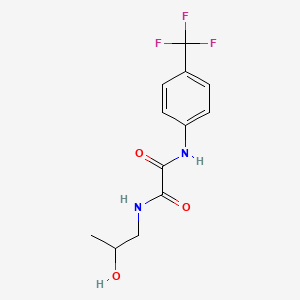

“3-Amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile” is a heterocyclic organic compound . It is a building block used in the synthesis of a variety of heterocycles .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of similar pyrazole derivatives. For instance, a multicomponent method of the synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitrile and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles with thermal and microwave activation was developed .Molecular Structure Analysis

The molecular structure of “this compound” consists of a 1,2,4-triazole substituted with an amino group . The molecular weight is 172.14 .Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Electronic Properties and Spectral Enhancement

A study focused on the electronic properties of a fluoropyrazolecarbonitrile derivative, revealing its interaction with fullerene molecules. This interaction resulted in enhanced Raman activity, suggesting applications in the development of advanced materials with specific electronic and optical properties (Biointerface Research in Applied Chemistry, 2022).

Corrosion Inhibition

Research on heterocyclic derivatives, including pyrazolecarbonitriles, has demonstrated their effectiveness as corrosion inhibitors on steel surfaces in acidic environments. These compounds' adsorption properties contribute to their performance, highlighting their potential in protecting metals against corrosion (Journal of Bio- and Tribo-Corrosion, 2020).

Crop Protection Applications

A synthesis study on pyrazoles, including the derivative 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, indicated their potential use as intermediates for applications in crop protection. These compounds were synthesized with high selectivity and yields, making them valuable for developing agrochemicals (Advances in Chemical Engineering and Science, 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using pyrazole derivatives has shown that some of these compounds possess significant antimicrobial activity. This suggests their potential for developing new antimicrobial agents to combat resistant strains (Heliyon, 2019).

Green Synthesis Approaches

A study utilizing sodium ascorbate as a catalyst for the synthesis of polysubstituted 5-aminopyrazole-4-carbonitriles demonstrates the potential for greener, more environmentally friendly approaches to synthesizing these compounds. This method offers advantages such as mild conditions and minimizing waste, aligning with sustainable chemistry principles (Research on Chemical Intermediates, 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-1-(2,2-difluoroethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2N4/c7-5(8)3-12-2-4(1-9)6(10)11-12/h2,5H,3H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBMOBPVPJJTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

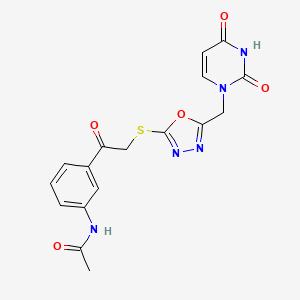

![7-benzyl-3-methyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584412.png)

![1-methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2584413.png)

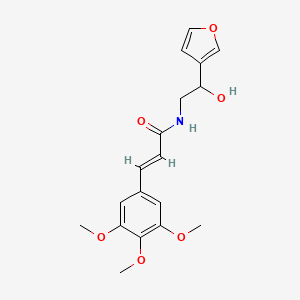

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2584420.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2584425.png)

![(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B2584426.png)

![Methyl 4-({[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}methyl)benzoate](/img/structure/B2584429.png)

![5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2584433.png)

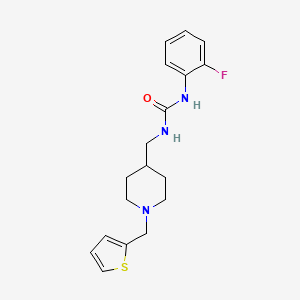

![(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2584434.png)